molecular formula C13H20OS2 B15346269 3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one CAS No. 60575-30-6

3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one

Cat. No.: B15346269
CAS No.: 60575-30-6
M. Wt: 256.4 g/mol
InChI Key: QAEFLEVKHLPRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(221)heptan-2-one is a complex organic compound characterized by its unique bicyclic structure and the presence of a dithiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one typically involves the reaction of 1,3-dithiolan-2-yl derivatives with suitable precursors under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, large-scale distillation techniques, and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO4) and osmium tetroxide (OsO4) are commonly used.

  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, the compound may be used to study enzyme interactions, as a potential inhibitor, or as a probe to understand biological pathways.

Medicine: Potential medicinal applications include its use as a precursor for drug development, particularly in the design of new therapeutic agents targeting specific diseases.

Industry: In industry, the compound can be utilized in the production of specialty chemicals, materials, and as an additive in various formulations.

Mechanism of Action

The mechanism by which 3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, influencing biological pathways and cellular processes.

Comparison with Similar Compounds

  • 3-(1,3-Dithiolan-2-yl)-1H-indole

  • 3-(1,3-Dithian-2-yl)-1-propanol

  • 2-[4-(1,3-Dithiolan-2-yl)phenyl]-1,3-dithiolane

Uniqueness: Compared to these similar compounds, 3-(1,3-Dithiolan-2-yl)-1,7,7-trimethylbicyclo(2.2.1)heptan-2-one stands out due to its unique bicyclic structure and the presence of the trimethyl group, which can influence its reactivity and biological activity.

This comprehensive overview provides a detailed insight into the compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

CAS No.

60575-30-6

Molecular Formula

C13H20OS2

Molecular Weight

256.4 g/mol

IUPAC Name

3-(1,3-dithiolan-2-yl)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one

InChI

InChI=1S/C13H20OS2/c1-12(2)8-4-5-13(12,3)10(14)9(8)11-15-6-7-16-11/h8-9,11H,4-7H2,1-3H3

InChI Key

QAEFLEVKHLPRGB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2CCC1(C(=O)C2C3SCCS3)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.